2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
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Description
2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Researchers have been actively synthesizing and characterizing novel heterocyclic compounds derived from pyrazole-acetamide derivatives, exploring their potential applications in various fields. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing significant antioxidant activity. These complexes exhibit complex molecular architectures through hydrogen bonding, leading to supramolecular assemblies with potential applications in materials science and catalysis (Chkirate et al., 2019).
Antimicrobial and Anticancer Applications
The antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones has been explored, indicating the potential of such compounds in combating microbial infections (Ravindra et al., 2008). Similarly, certain compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties, aiming to develop new antimicrobial agents (Azab et al., 2013).
Inhibition of Biological Targets
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been reported, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012). This research signifies the ongoing efforts to identify more potent inhibitors with improved drug-like properties.
Structural Analysis and Crystallography
Crystallographic studies have provided detailed insights into the molecular structures of various compounds, facilitating the understanding of their chemical behavior and potential applications. For example, crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been elucidated, offering a foundation for further modification and application of these compounds in medicinal chemistry and drug design (Subasri et al., 2016).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives and their evaluation for various biological activities, such as anticancer and anti-inflammatory properties, have been a significant area of research. These studies aim to develop new therapeutic agents by exploring the chemical diversity and biological potential of pyrimidine-based compounds (Selvam et al., 2012).
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-20-19(15(3)25-27)24-22(26(21(20)29)12-17-9-6-10-30-17)31-13-18(28)23-16-8-5-7-14(2)11-16/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIACKCSZUDIIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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